molecular formula C12H9F2NO2 B1405422 Ethyl 5,7-difluoroquinoline-3-carboxylate CAS No. 1799421-13-8

Ethyl 5,7-difluoroquinoline-3-carboxylate

Cat. No. B1405422
M. Wt: 237.2 g/mol
InChI Key: ZLZRYOVXPGOMBL-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9F2NO2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 5,7-difluoroquinoline-3-carboxylate is represented by the InChI code: 1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5,7-difluoroquinoline-3-carboxylate has a molecular weight of 237.21 . It is a white to yellow solid and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

  • Antioxidant Activity Analysis : A critical review on the most important tests used to determine antioxidant activity, including both hydrogen atom transfer and electron transfer-based assays, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples, which might be relevant for studying compounds like Ethyl 5,7-difluoroquinoline-3-carboxylate in different contexts (Munteanu & Apetrei, 2021).

Unique Mechanisms of Action of Marine Alkaloids

  • Marine Alkaloids Action Mechanism : Research on Trabectedin (ET-743), a marine alkaloid, highlights its unique mechanism of action involving interactions with DNA and modulation of cytokines and chemokines production, suggesting a potential area of research for novel compounds with unique structures like Ethyl 5,7-difluoroquinoline-3-carboxylate (D’Incalci & Galmarini, 2010).

Ethyl Carbamate in Foods and Beverages

  • Toxic Chemicals in Food and Beverages : A review focusing on Ethyl carbamate (EC), a toxic chemical found in fermented foods and beverages, discussing its genotoxic and carcinogenic properties. This information is relevant for understanding the toxicological aspects and analytical detection of potentially hazardous compounds in food and beverages, which could extend to the analysis of related compounds (Weber & Sharypov, 2009).

Isoquinoline N-oxides Alkaloids Pharmacological Activities

  • Natural Isoquinoline Alkaloids : A review describing novel natural isoquinoline alkaloids and their N-oxides from different plant species, highlighting their antimicrobial, antibacterial, antitumor, and other activities. This underscores the importance of isoquinoline derivatives in drug discovery, potentially relevant to Ethyl 5,7-difluoroquinoline-3-carboxylate research (Dembitsky et al., 2015).

Safety And Hazards

The safety information for Ethyl 5,7-difluoroquinoline-3-carboxylate includes several hazard statements: H302, H315, H320, H335. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

ethyl 5,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZRYOVXPGOMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208441
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-difluoroquinoline-3-carboxylate

CAS RN

1799421-13-8
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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